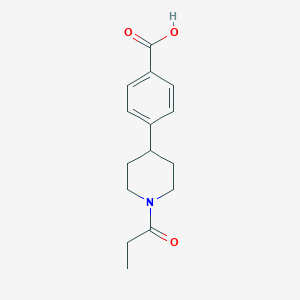

4-(1-Propionylpiperidin-4-yl)benzoic acid

Übersicht

Beschreibung

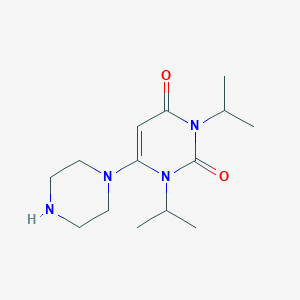

4-(1-Propionylpiperidin-4-yl)benzoic acid, also known as 4-PPP, is a psychoactive substance that belongs to the piperidine class of compounds. It has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(1-Propionylpiperidin-4-yl)benzoic acid consists of a piperidine ring attached to a benzoic acid group via a propionyl linker . The piperidine ring is a common structural motif in many natural products and pharmaceuticals.Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

- Synthesis of Efficient Inhibitors : 4-(1-Propionylpiperidin-4-yl)benzoic acid derivatives are used in the synthesis of ureas, serving as inhibitors of epoxide hydrolase sEH. These ureas are characterized by reduced melting points, increased solubility in water, and notable inhibitory activity (Butov, Burmistrov, & Danilov, 2017).

Photophysical Studies

- Luminescent Lanthanide Complexes : Derivatives of 4-(1-Propionylpiperidin-4-yl)benzoic acid are used in the synthesis of luminescent lanthanide complexes. These complexes demonstrate sensitized emission based on a charge-transfer process, which is pivotal in photophysical applications (Kim, Baek, & Kim, 2006).

Chemical Biology and Drug Development

- Novel Fluorescence Probes Development : Compounds related to 4-(1-Propionylpiperidin-4-yl)benzoic acid are utilized in developing fluorescence probes to detect reactive oxygen species. These probes have applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Electrochemical Applications

- Electrocatalytic Activity : Derivatives of 4-(1-Propionylpiperidin-4-yl)benzoic acid are investigated for their electrocatalytic activity. These studies focus on the oxidation processes and the creation of effective electrocatalysts (Lu, Ma, Yi, Shen, Zhong, Ma, & li, 2014).

Antiviral Research

- Anti-HIV-1 Agent Development : Research on 4-(1-Propionylpiperidin-4-yl)benzoic acid derivatives has led to the synthesis of compounds with potential anti-HIV-1 activity. These findings contribute to the development of new antiviral therapies (Sepehri, Soleymani, Zabihollahi, Aghasadeghi, Sadat, Saghaie, & Fassihi, 2017).

Solar Energy

- Dye-Sensitized Solar Cells : Compounds derived from 4-(1-Propionylpiperidin-4-yl)benzoic acid are used in the development of dye-sensitized solar cells. These studies focus on improving energy conversion efficiency and cell stability (Yang, Yao, Liu, Wang, & Wang, 2016).

Crystallography

- Crystal Structure Determination : The compound 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, related to 4-(1-Propionylpiperidin-4-yl)benzoic acid, has been analyzed using NMR powder crystallography. This approach is significant in the field of crystallography and drug molecule analysis (Baias, Dumez, Svensson, Schantz, Day, & Emsley, 2013).

Cancer Metabolism

- Dual Malate Dehydrogenase Inhibitor : Research indicates that methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, a compound related to 4-(1-Propionylpiperidin-4-yl)benzoic acid, acts as a dual inhibitor of malate dehydrogenase, targeting cancer metabolism (Naik, Ban, Jang, Kim, Xu, Harmalkar, Shin, Kim, Kim, Park, Ku, Oh, Won, & Lee, 2017).

Eigenschaften

IUPAC Name |

4-(1-propanoylpiperidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-14(17)16-9-7-12(8-10-16)11-3-5-13(6-4-11)15(18)19/h3-6,12H,2,7-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQNLBFRQAKZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)

![Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate](/img/structure/B1392602.png)

![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)

![N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine](/img/structure/B1392606.png)

![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)

![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)

![N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine](/img/structure/B1392613.png)

![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)